molecular formula C11H12N2O B1331940 1-Isopropyl-1H-benzimidazole-2-carbaldehyde CAS No. 339547-40-9

1-Isopropyl-1H-benzimidazole-2-carbaldehyde

Cat. No.: B1331940
CAS No.: 339547-40-9
M. Wt: 188.23 g/mol
InChI Key: GHWMKMLXYMLFPR-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzimidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C11H12N2O. It is a derivative of benzimidazole, featuring an isopropyl group at the first position and an aldehyde group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1-isopropylbenzimidazole with formylating agents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isopropyl-1H-benzimidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-benzimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-1H-benzimidazole-2-carbaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

1-propan-2-ylbenzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(2)13-10-6-4-3-5-9(10)12-11(13)7-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMKMLXYMLFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360074
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339547-40-9
Record name 1-Isopropyl-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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